Theobromine
Overview
Description
Theobromine is a major alkaloidal constituent of cocoa and is a xanthine alkaloid. It is a diuretic drug and has a similar, but smaller, effect to caffeine . It is a water-insoluble, crystalline, bitter powder .
Synthesis Analysis
Theobromine has been used as an active pharmaceutical ingredient (API) model in cocrystal preparation. A series of theobromine cocrystallization processes from solutions have been carried out . Theobromine:oxalic acid (2:1) cocrystal was synthesized mechanochemically .
Molecular Structure Analysis
Theobromine is a xanthine base, which is a type of organic compound. It is classified as a methylxanthine, along with other compounds such as caffeine and theophylline . The molecular formula of theobromine is C7H8N4O2 .
Chemical Reactions Analysis
Theobromine has been used in the formation of cocrystals. The formation can be described as a self-accelerated (liquid-like) process from a highly activated species . A voltammetric analysis of Theobromine in food samples was successfully realized using a nanobiohybrid sensor .
Physical And Chemical Properties Analysis
Theobromine is a white, crystalline powder that is bitter in taste. It is soluble in water and has a melting point of around 357 degrees Celsius . It is chemically similar to caffeine, with the main difference being the position of methyl groups on the xanthine base .
Scientific Research Applications
Enamel Protection and Remineralization
Theobromine has been studied for its effects on dental health, particularly in enamel protection and remineralization. Research has shown that theobromine can prevent the demineralization of enamel and stimulate the growth of new enamels. In one study, the application of theobromine gel was shown to increase enamel microhardness, although it did not contribute to the enamel's hardness resistance after immersion in citric acid (Herisa, Noerdin, & Eriwati, 2017). Another study evaluated human enamel surfaces treated with theobromine and found a remarkable protection of the enamel surface with the application of theobromine (Kargul, Özcan, Peker, Nakamoto, Simmons, & Falster, 2012). Moreover, theobromine has been compared favorably to fluoride in remineralizing enamel and preventing caries, showcasing its potential as an alternative to traditional fluoride treatments (Shawky, Khattab, & Yassa, 2021).
Potential in Treating Obesity
Theobromine has been explored as a potential treatment for obesity. A study found that theobromine alleviated diet-induced obesity in mice by browning of white adipose tissue and activating brown adipose tissue. It was found to interact with and inhibit the activity of phosphodiesterase-4 in adipose tissues and cells, potentiating energy expenditure (Jang, Mukherjee, Choi, Kang, Pham, & Yun, 2020).
Antitumor Properties
Theobromine has shown potential in inhibiting the growth of tumors. One study focused on its effects on malignant glioblastoma, where it was found to prevent the proliferation of these cells by negatively regulating various signaling pathways, including phosphodiesterase-4, extracellular signal-regulated kinase, and others (Sugimoto, Miwa, Hitomi, Nakamura, Tsuchiya, & Yachie, 2014).
Neurological Benefits
Theobromine may also play a role in enhancing brain functions. It has been observed to up-regulate cerebral brain-derived neurotrophic factor and facilitate motor learning in mice, indicating its potential impact on learning and memory (Yoneda, Sugimoto, Katakura, Matsuzaki, Tanigami, Yachie, Ohno‐Shosaku, & Shido, 2017).
Regulation of Lipid Metabolism
Theobromine has been studied for its effects on lipid metabolism. One study found that it ameliorated nonalcoholic fatty liver disease by regulating hepatic lipid metabolism via the mTOR signaling pathway, both in vivo and in vitro (Wei, Wu, Liu, Zhang, Guan, Gao, & Xu, 2020).
Dental Applications
Several studies have focused on theobromine's role in dental health beyond enamel remineralization. For instance, theobromine has been incorporated into dental materials for treating early decay and is suggested to be used in coatings to inhibit the initiation and progression of dental caries (Mateescu, Vlase, Jumanca, Galuscan, Avram, Vlase, & Others, 2021).
Effects on Serum Lipoprotein Profiles
Theobromine's impact on serum lipoprotein profiles in humans was examined, particularly in individuals with low HDL-cholesterol concentrations. The study found that theobromine consumption influenced concentrations of cholesterol in various lipoprotein subclasses, although it did not significantly impact HDL-cholesterol in subjects with a specific lipoprotein phenotype (Jacobs, Smolders, Lin, de Roo, Trautwein, van Duynhoven, Mensink, Plat, & Mihaleva, 2017).
Safety And Hazards
Future Directions
Theobromine is starting to be widely studied to look for common and differential mechanisms with caffeine. Theobromine and caffeine are methylxanthines that may form non-covalent stacking complexes with ATP and affect cell metabolism and/or DNA and RNA structure . Theobromine has been shown to protect cognitive function by regulating neurotransmitter signaling . More investigations are needed to confirm these findings .
properties
IUPAC Name |
3,7-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQBXQYLJRXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Record name | THEOBROMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21098 | |
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Record name | theobromine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Theobromine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026132 | |
Record name | Theobromine | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid | |
Record name | THEOBROMINE | |
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Record name | Theobromine | |
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Boiling Point |
Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C | |
Record name | THEOBROMINE | |
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Record name | 3,7-Dimethylxanthine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C | |
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Record name | Theobromine | |
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Record name | 3,7-Dimethylxanthine | |
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Record name | Theobromine | |
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Density |
1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C | |
Record name | 3,7-Dimethylxanthine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |
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Mechanism of Action |
Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate. This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP. It is now thought that xanthines such as caffeine and theobromine act as antagonist at adenosine-receptors within the plasma membrane of virtually every cell. As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release. This explains the stimulatory effects of xanthine derivatives such as theobromine and caffeine. Blockade of the adenosine A1 receptor in the heart leads to the accelerated, pronounced "pounding" of the heart upon caffeine intake. | |
Record name | Theobromine | |
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Product Name |
Theobromine | |
Color/Form |
Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles | |
CAS RN |
83-67-0 | |
Record name | THEOBROMINE | |
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Record name | Theobromine | |
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Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl- | |
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Melting Point |
675 °F (NTP, 1992), 357 °C | |
Record name | THEOBROMINE | |
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Synthesis routes and methods
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